
14,17,21-Trihydroxypregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from simpler steroid precursors. One common method includes the oxidation of pregnenolone followed by hydroxylation at specific positions to introduce the hydroxyl groups at the 14, 17, and 21 positions .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes using specific strains of bacteria or fungi that can introduce the necessary hydroxyl groups. This biotechnological approach is preferred due to its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 14,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at the 11 position.
Reduction: Reduction of the ketone groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Cortisone: Formed by oxidation.
Tetrahydrocortisol: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
14,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its role in cellular signaling and stress response.
Medicine: Widely used as an anti-inflammatory and immunosuppressive agent in the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions.
Industry: Utilized in the formulation of topical creams and ointments for skin conditions.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, enzymes, and adhesion molecules .
Vergleich Mit ähnlichen Verbindungen
Cortisone: Similar structure but lacks the hydroxyl group at the 11 position.
Prednisolone: Contains additional double bonds and hydroxyl groups.
Dexamethasone: Contains fluorine atoms and additional methyl groups.
Uniqueness: 14,17,21-Trihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties, making it highly effective as an anti-inflammatory and immunosuppressive agent .
Eigenschaften
CAS-Nummer |
595-18-6 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
NBOPGWCQYLBUPH-FHBGEGHHSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


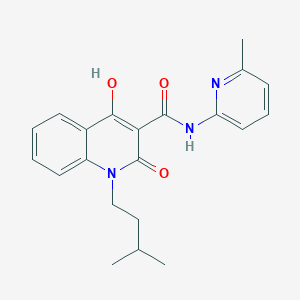


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
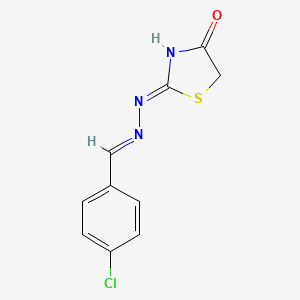
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
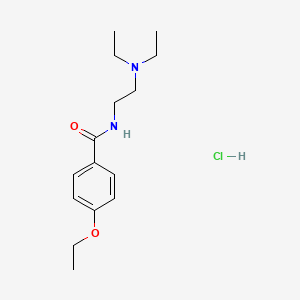

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)

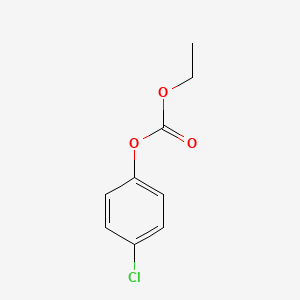
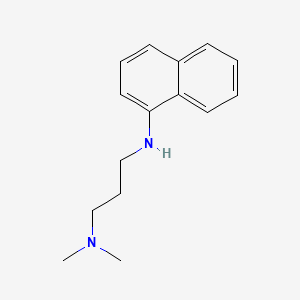
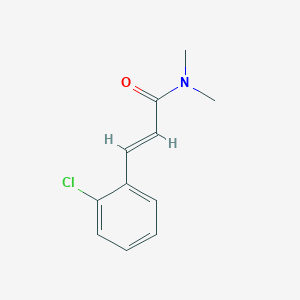
![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
